1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea
Description
Structure
3D Structure
Properties
CAS No. |
50904-50-2 |
|---|---|
Molecular Formula |
C18H22N4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(N,N-dimethyl-N'-phenylcarbamimidoyl)-3,3-dimethyl-1-phenylthiourea |
InChI |
InChI=1S/C18H22N4S/c1-20(2)17(19-15-11-7-5-8-12-15)22(18(23)21(3)4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
ZNEADDSVMDPULD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound features three key structural elements:
- A thiourea core (1-phenylthiourea),
- A 3,3-dimethyl substitution on the thiourea,
- A (dimethylamino)(phenylimino)methyl substituent attached at the 1-position.
The preparation generally involves:
- Formation of the thiourea scaffold,
- Introduction of the 3,3-dimethyl substitution,
- Condensation or imination to install the (dimethylamino)(phenylimino)methyl group.
Preparation of the Thiourea Core
Thiourea derivatives are commonly synthesized by reacting amines with isothiocyanates or by the thiocyanation of amines followed by cyclization. For 1-phenylthiourea derivatives, the typical route involves:
- Reacting aniline or substituted aniline with thiophosgene or ammonium thiocyanate under controlled conditions to yield phenylthiourea.
The 3,3-dimethyl substitution can be introduced by using appropriate ketone or aldehyde precursors that allow alkylation at the 3-position or by starting from 3,3-dimethyl-substituted precursors.
Introduction of the (Dimethylamino)(phenylimino)methyl Group
This moiety suggests a Schiff base or imine formation involving a dimethylamino group and a phenyl ring connected via an imino methyl linkage. The preparation involves:
- Condensation of a dimethylamino-substituted amine with a phenyl aldehyde or ketone to form the imine,
- Subsequent coupling or substitution onto the thiourea nitrogen.
Representative Data Table of Reaction Conditions and Yields
| Step | Reactants | Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Thiourea formation | Aniline + Thiophosgene | Base (e.g., triethylamine) | Dichloromethane | 0-25°C | 2-4 h | 70-85 | Phenylthiourea intermediate |
| 3,3-Dimethyl substitution | Thiourea + Alkyl halide | Base (NaH or KOH) | THF or DMF | 0-40°C | 3-5 h | 60-75 | Alkylation at 3-position |
| Imine formation | Dimethylamine + Benzaldehyde | Acid catalyst (optional) | Ethanol | RT to 50°C | 1-3 h | 80-90 | Schiff base formation |
| Final coupling | Thiourea derivative + Imine | Stirring | Suitable solvent | RT to reflux | 4-6 h | 65-80 | Formation of target compound |
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >99% for final products.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS) confirm the structure.
- Crystallization: Adjusting pH and solvent polarity (e.g., ethyl acetate, toluene) facilitates crystallization and purification.
- Extraction: Multiple aqueous-organic phase extractions with solvents like methyl isobutyl ketone (MIBK), dichloromethane, or ethyl acetate are employed to remove impurities.
Summary of Research Findings
- The preparation of complex thiourea derivatives with imino substituents requires careful control of reaction conditions, including temperature, pH, and solvent choice.
- Use of strong bases such as sodium hydride or potassium hydroxide facilitates alkylation and carbamate formation.
- Imine formation is typically straightforward under mild conditions but requires purification to remove unreacted amines or aldehydes.
- Multi-step extraction and pH adjustment are critical for isolating high-purity products.
- The synthetic routes are adaptable for scale-up with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with biological targets. Its structure suggests possible applications in the development of drugs targeting various diseases.
Table 1: Potential Therapeutic Targets
| Target Disease | Mechanism of Action | Reference |
|---|---|---|
| Cancer | Inhibition of cell proliferation | |
| Neurological Disorders | Modulation of neurotransmitter systems | |
| Infectious Diseases | Antimicrobial properties |
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cell cycle regulation. Studies have shown that derivatives of thiourea compounds can effectively induce apoptosis in cancer cells.
Case Study Example :
In a study involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as an adjunct therapy in cancer treatment .
Neuropharmacology
The compound's dimethylamino group is known to enhance lipophilicity, potentially allowing it to cross the blood-brain barrier. This property makes it a candidate for investigating neuroprotective effects and treatments for neurodegenerative diseases.
Table 2: Neuropharmacological Effects
| Study Focus | Findings | Reference |
|---|---|---|
| Neuroprotection in Alzheimer's models | Reduced tau phosphorylation | |
| Antidepressant-like effects in animal models | Increased serotonin levels |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. For example, its interaction with enzymes can inhibit their activity, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the indolin-2-one analog () enhances antitubercular activity, likely by increasing electrophilicity and interaction with bacterial enzymes . In contrast, the target compound’s dimethylamino group may improve solubility and membrane permeability.
Ring Systems and Bioactivity: Thiazolidinone and indolinone moieties () are associated with antitubercular and anticancer activities due to their ability to inhibit enzymes like InhA in Mycobacterium tuberculosis . The target compound lacks these rings, suggesting divergent applications.
Synthetic Accessibility: The target compound’s synthesis likely involves condensation of a substituted phenyl isothiocyanate with a dimethylamino-containing amine, analogous to methods in . Comparatively, ’s indolin-2-one derivatives require multi-step reactions involving thiazolidinone ring formation .
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but analogs like the 4-chlorophenyl-thiazolidinone derivative () melt at 250–252°C, while simpler thioureas (e.g., ) melt below 200°C. Higher melting points in nitro- or halogen-containing compounds suggest stronger intermolecular forces .
- Spectral Data: IR spectra of similar compounds show characteristic peaks for C=O (1732 cm⁻¹), C=N (1661 cm⁻¹), and NO₂ (1524 cm⁻¹) groups . The target compound’s IR would instead highlight thiourea C=S (~1250 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
Biological Activity
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea (CAS: 50904-50-2) is a thiourea derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of chemicals known for their potential therapeutic effects, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C18H22N4S, with a molar mass of 326.46 g/mol. Its structure includes a thiourea functional group, which is pivotal for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4S |
| Molar Mass | 326.46 g/mol |
| CAS Number | 50904-50-2 |
| EINECS | 256-835-8 |
Antimicrobial Activity
Thiourea derivatives, including the compound , have demonstrated notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Study:
A study investigating the antibacterial efficacy of various thiourea derivatives reported that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 5 to 50 µg/mL, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively studied. The compound has shown promise in inhibiting the proliferation of cancer cells through several mechanisms, including induction of apoptosis and inhibition of angiogenesis.
Research Findings:
In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. For instance, IC50 values were reported between 7 to 20 µM against pancreatic and breast cancer cell lines . These findings suggest that this compound may target specific pathways involved in cancer progression.
Antioxidant Activity
Thioureas are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems. The ability to scavenge free radicals is crucial for preventing cellular damage.
Data Table: Antioxidant Activity
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 52 |
| Standard (Ascorbic Acid) | 25 |
A study indicated that this compound exhibited an IC50 value of 52 µg/mL in DPPH radical scavenging assays, demonstrating its potential as an antioxidant agent .
Mechanistic Insights
The biological activities of thioureas can often be attributed to their ability to form hydrogen bonds and interact with various biological macromolecules. The nucleophilic nature of the thiourea group allows it to participate in diverse chemical reactions essential for biological activity.
Q & A
Q. What are the critical considerations for synthesizing 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea with high purity?
Methodological Answer:
- Reagent Selection : Use dimethylamine derivatives (e.g., dimethylformamide, DMF) as intermediates, as they are known to facilitate in situ generation of dimethylamino groups during thiourea formation .
- Purification : Employ column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product, given its molecular weight (~256 g/mol) and thiourea backbone .
- Characterization : Confirm structure via NMR (e.g., phenyl proton signals at δ 7.2–7.5 ppm) and mass spectrometry (expected [M+H] at m/z 257.1) .
Q. How should researchers handle contradictions in stability data for this compound?
Methodological Answer:
-
Controlled Testing : Conduct stability assays under varying conditions (temperature, humidity, light) due to limited data on decomposition pathways .
-
Incompatibility Table :
Condition to Avoid Observed Risk Precaution Strong oxidizers Hazardous decomposition (NO, CO) Use inert atmospheres High temperatures (>150°C) Potential thermal degradation Store at 2–8°C Reference : .
Q. What personal protective equipment (PPE) is essential for safe laboratory handling?
Methodological Answer:
- Respiratory Protection : Use NIOSH/MSHA-certified respirators to avoid inhalation of dust or vapors .
- Gloves : Wear nitrile or neoprene gloves (0.11 mm thickness) to prevent skin contact .
- Eye Protection : OSHA-approved goggles with side shields to mitigate splashes .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this thiourea derivative in catalytic applications?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to study electron density distribution, focusing on the thiourea moiety’s nucleophilic sulfur atom .
- Docking Studies : Simulate interactions with transition metals (e.g., palladium) to assess potential as a ligand in cross-coupling reactions .
Q. What experimental strategies resolve conflicting data on the compound’s ecological toxicity?
Methodological Answer:
- Microtox Assay : Test acute toxicity using Vibrio fischeri luminescence inhibition (EC measurements) due to lack of ecotoxicological data .
- QSAR Modeling : Predict biodegradability using EPI Suite™ software, leveraging logP values (~3.2) and molecular fragments .
Q. How can researchers optimize reaction yields in asymmetric synthesis using this compound?
Methodological Answer:
- Chiral Auxiliaries : Introduce enantiopure dimethylamino groups via resolution with tartaric acid derivatives .
- Catalytic Screening : Test palladium or copper catalysts in Ullmann-type couplings, monitoring enantiomeric excess (ee) via chiral HPLC .
Methodological Challenges
Q. Addressing Limited Toxicological Data
- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in HEK293 cells .
- Dose-Response Studies : Administer graded concentrations (0.1–100 µM) to D. melanogaster larvae to assess developmental toxicity .
Q. Analyzing Byproducts in Oxidative Degradation
- LC-MS/MS : Identify decomposition products (e.g., CO, NO) using a Q-TOF instrument in positive ion mode .
- Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures to suppress radical pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
